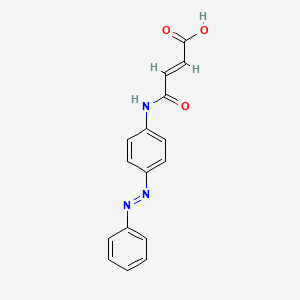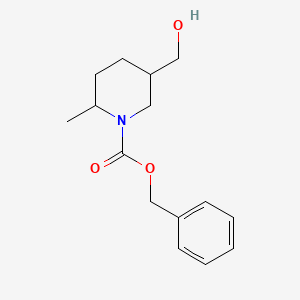
Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Descripción general
Descripción
Benzyl compounds are often used in the synthesis of various pharmaceuticals and other organic compounds . They can act as catalysts for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters .
Synthesis Analysis
The synthesis of benzyl compounds can involve various methods. For instance, the production of 2,5-furandicarboxylic acid involves the oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .
Molecular Structure Analysis
The molecular structure of benzyl compounds can be determined using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These techniques can provide insights into the molecular structure, morphology, and growth mechanism of the compounds.
Chemical Reactions Analysis
Benzyl compounds can undergo various chemical reactions. For instance, a NHC-copper-catalyzed isocyanide insertion into alcohol forms an N-arylformimidate intermediate, which then undergoes base-promoted cycloaddition with benzyl isocyanide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl compounds can be determined using various techniques. For instance, ChemSpider provides information on the molecular formula, average mass, monoisotopic mass, and other properties of benzyl compounds .
Aplicaciones Científicas De Investigación
Antioxidant, Microbiological, and Cytotoxic Activity
Carboxylic acids derived from plants, such as benzoic acid and cinnamic acid, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. The structure of these acids, including the presence of hydroxyl groups and conjugated bonds, significantly influences their biological activities. For example, rosmarinic acid shows high antioxidant activity, while caffeic acid and cinnamic acid exhibit strong antimicrobial properties. These findings suggest that structural analogs, including benzyl derivatives, may also possess similar bioactive properties (Godlewska-Żyłkiewicz et al., 2020).
Sustainable Chemical Feedstocks
Derivatives of carboxylic acids, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, have been highlighted for their role in sustainable chemistry, serving as feedstocks for the production of polymers, functional materials, and fuels. The conversion of plant biomass into these derivatives showcases the potential of carboxylic acid derivatives, including benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, in contributing to green chemistry and material science applications (Chernyshev et al., 2017).
DNA Interaction and Potential Therapeutic Applications
Compounds capable of interacting with DNA, such as Hoechst 33258 and its analogs, have been utilized for chromosome and nuclear staining, with implications for radioprotection and as topoisomerase inhibitors. The structural features of these compounds, including the presence of benzyl and piperidine groups, underline the potential of this compound in similar biomedical applications (Issar & Kakkar, 2013).
Environmental and Toxicological Considerations
Understanding the environmental fate, behavior, and toxicological impact of carboxylic acids and their derivatives is crucial for their safe and effective application. Studies on parabens, which share functional groups with the compound of interest, have provided insights into their biodegradability, persistence, and potential endocrine-disrupting effects in aquatic environments. Such research underscores the importance of evaluating the environmental and health impacts of structurally related compounds (Haman et al., 2015).
Mecanismo De Acción
The mechanism of action of benzyl compounds can vary depending on the specific compound and its intended use. For example, benzylpenicillin, a type of penicillin, works by binding to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBMSSRNBMTDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





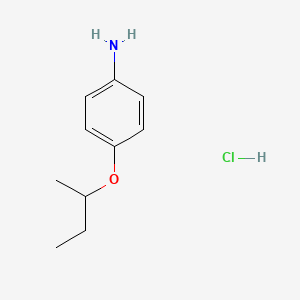

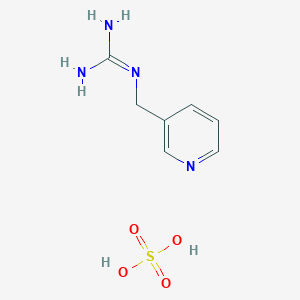


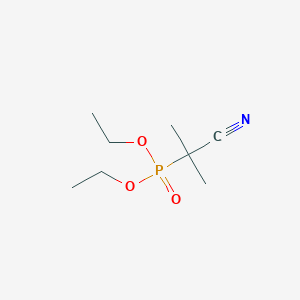
![(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B3080646.png)



